N-(4-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
Description
N-(4-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-3-11-7-6-9-13-14(11)17-16(23-13)18-15(20)12-8-4-5-10-19(12)24(2,21)22/h6-7,9,12H,3-5,8,10H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVKRAFHBNBEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Formation of the piperidine ring: This involves the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Attachment of the methylsulfonyl group: This can be done through sulfonylation reactions using methylsulfonyl chloride.
Coupling of the benzo[d]thiazole and piperidine moieties: This final step involves amide bond formation between the carboxylic acid group of the piperidine ring and the amine group of the benzo[d]thiazole core.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-(4-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and nonlinear optical materials.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-(4-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide can be compared with other benzo[d]thiazole derivatives, such as:
- N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
- N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
- N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
These compounds share a similar core structure but differ in the substituents attached to the benzo[d]thiazole ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a complex organic compound characterized by its unique structural features, which include a benzothiazole ring, a piperidine moiety, and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases, antibacterial properties, and enzyme inhibition.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 446.6 g/mol. The structure can be described as follows:
1. Acetylcholinesterase Inhibition
One of the most significant biological activities associated with this compound is its inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is crucial in the treatment of Alzheimer's disease, as it leads to increased levels of acetylcholine in the brain, thereby enhancing cognitive function.
Research indicates that compounds with similar structural features have shown promising AChE inhibitory activity. For instance, derivatives containing thiazole cores have been synthesized and evaluated for their AChE inhibition, with some compounds exhibiting IC50 values as low as 2.7 µM . This suggests that this compound may possess similar or enhanced inhibitory effects due to its unique structure.
2. Antibacterial Activity
The compound also demonstrates potential antibacterial properties. Studies on related compounds indicate that those containing piperidine and thiazole moieties exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
3. Enzyme Inhibition
In addition to AChE inhibition, this compound may also act as an inhibitor for other enzymes such as urease. Urease inhibitors are important in treating conditions like urinary tract infections and certain types of kidney stones. The evaluation of related compounds has shown strong inhibitory activity against urease, suggesting that this compound could similarly affect urease activity .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
